molecular formula C10H15BrN2 B1447582 3-bromo-N-(pentan-3-yl)pyridin-4-amine CAS No. 1547907-29-8

3-bromo-N-(pentan-3-yl)pyridin-4-amine

Cat. No. B1447582
M. Wt: 243.14 g/mol
InChI Key: YXCRACAPFDHRLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-(pentan-3-yl)pyridin-4-amine is an organic compound that is commonly used in scientific research. It is a brominated amine derivative of pyridine, and is a useful reagent for a variety of organic synthesis reactions.

Scientific Research Applications

Catalyst Development in Organic Synthesis

Recent studies have highlighted the significance of catalyst development in organic synthesis, particularly focusing on the formation of C-N bonds, which is a critical step in constructing complex organic molecules. In this context, 3-bromo-N-(pentan-3-yl)pyridin-4-amine serves as a pivotal compound in the development of recyclable copper catalyst systems. These systems facilitate the C-N bond forming reactions between various amines and aryl halides or arylboronic acids, underscoring the compound's importance in sustainable chemical processes. The review by Kantam et al. (2013) emphasizes the role of such compounds in optimizing catalyst performance, highlighting their potential for commercial exploitation in organic synthesis (Kantam, M., Reddy, C. V., Srinivas, P., Bhargava, S., & Bhargava, S., 2013).

Heterocyclic N-oxide Molecules in Drug Development

The versatility of heterocyclic N-oxide molecules, including those derived from pyridine and similar structures to 3-bromo-N-(pentan-3-yl)pyridin-4-amine, has been extensively documented in the field of drug development. Li et al. (2019) have provided a comprehensive overview of the role of these molecules in organic synthesis, catalysis, and pharmaceutical applications. The review illustrates how such compounds, owing to their unique functionalities and biological significance, have been incorporated into the design of metal complexes, catalysts, and medicinally active agents targeting cancer, bacterial infections, and inflammation (Li, D., Wu, P., Sun, N., Lu, Y.-J., Wong, W.-L., Fang, Z., & Zhang, K., 2019).

Enhancing Pharmacophore Exploration

The pyrrolidine ring, exemplified in compounds structurally related to 3-bromo-N-(pentan-3-yl)pyridin-4-amine, plays a critical role in medicinal chemistry for the treatment of human diseases. Petri et al. (2021) reviewed the impact of such structures in drug discovery, emphasizing their contribution to enhancing pharmacophore exploration due to their sp^3-hybridization and non-planarity. This structural feature allows for a more effective mapping of pharmacophore space, facilitating the discovery of compounds with novel biological activities (Petri, G. L., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A., 2021).

properties

IUPAC Name

3-bromo-N-pentan-3-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-3-8(4-2)13-10-5-6-12-7-9(10)11/h5-8H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCRACAPFDHRLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1=C(C=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(pentan-3-yl)pyridin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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